

Application Notes and Protocols for Propargyl-PEG8-SH and Maleimide Bioconjugation

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Compound of Interest		
Compound Name:	Propargyl-PEG8-SH	
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These application notes provide a comprehensive overview and detailed protocols for the bioconjugation of **Propargyl-PEG8-SH** with maleimide-functionalized molecules. This reaction is a cornerstone of modern bioconjugation, enabling the precise and efficient linkage of biomolecules for various applications, including the development of antibody-drug conjugates (ADCs), PROTACs, and advanced drug delivery systems.

Introduction

The reaction between a thiol (sulfhydryl) group and a maleimide is a widely used method in bioconjugation due to its high selectivity, efficiency, and mild reaction conditions. This Michael addition reaction forms a stable covalent thioether bond, making it ideal for linking sensitive biomolecules. **Propargyl-PEG8-SH** is a versatile linker that incorporates a terminal thiol group for conjugation with maleimides, a hydrophilic eight-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal propargyl group for subsequent "click chemistry" reactions.

The maleimide-thiol reaction is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines. This high selectivity allows for the specific modification of cysteine residues in proteins and peptides.



Reaction Mechanism

The conjugation of **Propargyl-PEG8-SH** with a maleimide proceeds through a Michael addition mechanism. The thiol group of **Propargyl-PEG8-SH** acts as a nucleophile and attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring. This results in the formation of a stable thioether linkage.

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